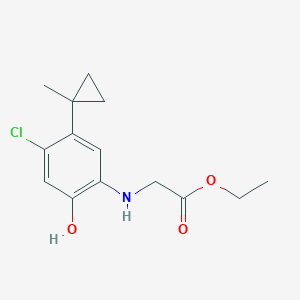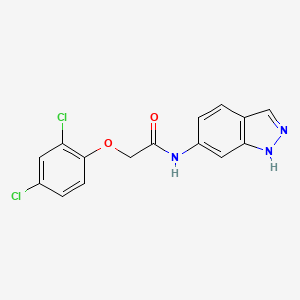
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a hydroxy group, and a methylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of the methylcyclopropyl group through a cyclopropanation reaction. The final step involves the esterification of the amino group with ethyl acetate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and methylcyclopropyl groups contribute to its overall hydrophobicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Ethyl 2-((4-chloro-2-hydroxyphenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different chemical properties.
Ethyl 2-((4-chloro-5-(1-methylcyclopropyl)phenyl)amino)acetate: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Ethyl 2-((4-chloro-2-hydroxy-5-phenyl)amino)acetate: Lacks the methylcyclopropyl group, resulting in different steric and electronic effects.
Uniqueness
Ethyl 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetate is unique due to the presence of both the hydroxy and methylcyclopropyl groups, which confer specific chemical and biological properties. These groups influence its reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
ethyl 2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-13(18)8-16-11-6-9(14(2)4-5-14)10(15)7-12(11)17/h6-7,16-17H,3-5,8H2,1-2H3 |
InChI 键 |
RYLYOBSDBJPEJV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=C(C=C(C(=C1)C2(CC2)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096997.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097005.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14097024.png)
![3-(2-isopropylphenyl)-1-[(E)-({4-[5-(methylamino)-1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl}methylidene)amino]thiourea](/img/structure/B14097040.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14097050.png)
![tert-butyl 3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B14097056.png)
![N-[1-[(3aS,6S)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14097062.png)

![7-Chloro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097090.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097091.png)
![1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097092.png)
![[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14097096.png)
